An In-depth Technical Guide to 2,6-Dimethyl-4-(piperazin-1-yl)phenol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2,6-Dimethyl-4-(piperazin-1-yl)phenol: Synthesis, Characterization, and Potential Applications
Disclaimer: The following technical guide addresses the chemical structure and potential properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by a Senior Application Scientist, leveraging expert knowledge in organic chemistry and data from closely related analogues. The proposed synthesis, characterization data, and applications are based on established scientific principles and should be considered predictive until experimentally verified.
Introduction
The molecular scaffold of 2,6-Dimethyl-4-(piperazin-1-yl)phenol integrates three key pharmacophoric features: a sterically hindered phenol, a piperazine ring, and an N-aryl linkage. The 2,6-dimethylphenol moiety is a well-known structural motif in medicinal chemistry, often associated with antioxidant properties and, in some contexts, anesthetic effects.[1] The piperazine ring is a ubiquitous "privileged structure" in drug discovery, prized for its ability to improve pharmacokinetic properties and serve as a versatile linker to engage with biological targets.[2] The combination of these fragments into a single molecule suggests a rich potential for diverse biological activities, from central nervous system (CNS) modulation to antimicrobial applications.[2][3][4][5] This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential exploration of this promising, yet under-documented, chemical entity.
Physicochemical Properties
The predicted physicochemical properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol are summarized in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value | Method |
| Molecular Formula | C₁₂H₁₈N₂O | - |
| Molecular Weight | 206.28 g/mol | - |
| LogP | 2.35 | XLogP3 |
| Hydrogen Bond Donors | 2 | Cactvs |
| Hydrogen Bond Acceptors | 3 | Cactvs |
| Topological Polar Surface Area | 35.5 Ų | Cactvs |
| Boiling Point | ~350-400 °C | Estimation |
| Melting Point | ~180-200 °C | Estimation |
Proposed Synthesis: A Modern Approach
The synthesis of N-arylpiperazines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7][8][9] This approach is proposed for the synthesis of 2,6-Dimethyl-4-(piperazin-1-yl)phenol, starting from a readily available halogenated 2,6-dimethylphenol.
The proposed synthetic workflow is illustrated below:
Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system; successful synthesis and isolation of the product with the predicted characterization data would validate the proposed methodology.
-
Reaction Setup: In a nitrogen-flushed glovebox, a 100 mL Schlenk flask is charged with 4-bromo-2,6-dimethylphenol (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (NaOtBu, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).
-
Solvent Addition: Anhydrous toluene (50 mL) is added to the flask.
-
Reaction Conditions: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water (50 mL). The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,6-Dimethyl-4-(piperazin-1-yl)phenol.
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted for 2,6-Dimethyl-4-(piperazin-1-yl)phenol based on the analysis of its structural components and data from analogous compounds.[10][11][12][13][14][15][16]
¹H NMR (400 MHz, CDCl₃):
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δ 6.65 (s, 2H): Aromatic protons on the phenol ring. The singlet is due to the symmetrical substitution pattern.
-
δ 4.80 (s, 1H): Phenolic hydroxyl proton. This peak may be broad and its chemical shift can be concentration-dependent.
-
δ 3.10 (t, J = 5.0 Hz, 4H): Methylene protons of the piperazine ring adjacent to the phenyl group.
-
δ 3.00 (t, J = 5.0 Hz, 4H): Methylene protons of the piperazine ring adjacent to the secondary amine.
-
δ 2.25 (s, 6H): Methyl protons at the 2 and 6 positions of the phenol ring.
-
δ 1.90 (s, 1H): Amine proton of the piperazine ring. This peak may be broad.
¹³C NMR (101 MHz, CDCl₃):
-
δ 152.0: Carbon attached to the hydroxyl group.
-
δ 145.0: Aromatic carbon attached to the piperazine nitrogen.
-
δ 129.0: Aromatic carbons bearing the methyl groups.
-
δ 118.0: Aromatic carbons ortho to the piperazine substituent.
-
δ 50.0: Piperazine carbons attached to the phenyl ring.
-
δ 46.0: Piperazine carbons adjacent to the secondary amine.
-
δ 17.0: Methyl carbons.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak at m/z = 206. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of methyl groups.[17][18]
Potential Applications in Drug Discovery
The unique combination of a hindered phenol and an N-arylpiperazine suggests several promising avenues for investigation in drug discovery.
-
Central Nervous System (CNS) Activity: N-arylpiperazine derivatives are well-established ligands for various CNS receptors, including serotonergic and dopaminergic receptors.[19][20] The 2,6-dimethylphenyl moiety could influence the selectivity and affinity for these receptors, potentially leading to novel treatments for depression, anxiety, or schizophrenia.
-
Antimicrobial and Antifungal Activity: Both phenol and piperazine derivatives have been reported to exhibit antimicrobial and antifungal properties.[3][4][5][21] The target molecule could be investigated for its efficacy against a range of pathogens.
The hypothetical signaling pathway below illustrates a potential mechanism of action if the compound were to act as a serotonin receptor antagonist, a common activity for N-arylpiperazines.
Caption: Hypothetical antagonistic action on a Gq-coupled serotonin receptor.
Conclusion
While 2,6-Dimethyl-4-(piperazin-1-yl)phenol remains a molecule with a limited public research footprint, its structural components point towards a high potential for interesting biological activities. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable and efficient method for its preparation, which would enable its empirical characterization and biological evaluation. This technical guide serves as a foundational document to inspire and direct future research into this promising area of medicinal chemistry.
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